B1578704 Beta-Amyloid (8-40), mouse, rat

Beta-Amyloid (8-40), mouse, rat

Cat. No.: B1578704
M. Wt: 3462.0
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (8-40), mouse, rat is a synthetically produced peptide fragment that corresponds to amino acids 8 to 40 of the native murine amyloid-beta protein. This specific sequence is a valuable tool for neuroscientists studying the mechanisms of protein aggregation and its role in neurodegenerative diseases, particularly Alzheimer's disease (AD). The amyloid-beta (Aβ) peptide is derived from the proteolytic processing of the larger Amyloid Precursor Protein (APP) by β- and γ-secretases . Research into Aβ peptides is central to the amyloid cascade hypothesis of AD, which posits that the accumulation of Aβ aggregates is an early toxic event in disease pathogenesis . Aβ monomers are known to aggregate into various forms, including soluble oligomers and insoluble fibrils, which are the main components of senile plaques in the brain . The oligomeric forms are widely considered to be highly toxic, causing synaptic dysfunction and neurotoxicity . The (8-40) fragment allows researchers to probe the structure-toxicity relationship of the Aβ peptide by excluding the effects of the very N-terminal region. Studies on similar fragments have shown that the central and C-terminal regions of Aβ are critical for its structural conversion from a random coil or α-helix to a β-sheet conformation, a key step in the formation of amyloid fibrils with a cross-β structure . This peptide is therefore instrumental in investigations focused on the molecular drivers of Aβ aggregation, the structural polymorphism of amyloid fibrils, and the specific epitopes involved in Aβ toxicity . Furthermore, its homology to the rat sequence makes it a crucial reagent for preclinical studies in rodent models, enabling the exploration of disease mechanisms and the evaluation of potential therapeutic strategies in a controlled research setting. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

3462.0

sequence

SGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Scientific Research Applications

Modeling Alzheimer's Disease

Rodent models are essential for studying the progression of AD, particularly through the use of transgenic mice that express human forms of amyloid precursor protein (APP). These models often exhibit amyloid plaque formation and associated neurodegenerative changes similar to those observed in human AD patients.

Key Models

  • 5XFAD Mice : This model co-expresses five familial AD mutations, leading to rapid accumulation of Aβ(42) and Aβ(40) plaques. Studies show significant neurodegeneration by 2 months of age, making it a robust model for evaluating AD pathology and potential treatments .
  • J20 Mice : These mice develop diffuse amyloid deposits by 5-6 months and exhibit cognitive deficits that can be assessed using behavioral tests .

Therapeutic Testing

Aβ(8-40) is frequently used to test the efficacy of new drugs aimed at reducing amyloid burden or modifying disease progression. Various therapeutic strategies have been explored using rodent models:

Therapeutic Strategies

  • Monoclonal Antibodies : Drugs like aducanumab and lecanemab target Aβ aggregates. Studies indicate that these treatments can significantly reduce amyloid plaques in transgenic mouse models .
  • Small Molecule Inhibitors : Compounds targeting β-secretase or γ-secretase have been tested in rodent models to evaluate their impact on Aβ production and clearance.

Biomarker Development

The study of Aβ(8-40) in rodent models aids in identifying potential biomarkers for early detection of AD. Plasma levels of Aβ peptides have been correlated with brain pathology, providing insights into disease progression.

Biomarker Insights

  • Recent studies have shown that mass spectrometry-based assays measuring plasma Aβ(42)/Aβ(40) ratios can accurately reflect brain amyloid status, enhancing diagnostic capabilities for early-stage AD .

Case Studies and Findings

Several studies illustrate the utility of Aβ(8-40) in advancing our understanding of AD:

StudyModel UsedFindings
5XFAD MiceRapid accumulation of Aβ(42) leading to neurodegeneration by 2 months.
App Knock-in RatExhibited human-like amyloid pathology and tau-related changes, providing a new platform for drug testing.
Various AssaysDemonstrated that mass spectrometry assays outperform traditional immunoassays in detecting abnormal brain Aβ status.

Comparison with Similar Compounds

Comparison with Similar Beta-Amyloid Compounds

Structural and Sequence Differences

Beta-amyloid fragments vary in length and residue composition, which dictate their biophysical properties:

Fragment Sequence Length Key Structural Features Molecular Weight (Da)
Aβ(1-40) 40 residues Full N-terminal (residues 1–7), hydrophobic C-terminal (residues 28–40) ~4,330 (mouse/rat)
Aβ(1-42) 42 residues Additional hydrophobic residues (Ile41, Ala42) enhance β-sheet stability and aggregation ~4,418 (mouse/rat)
Aβ(8-40) 33 residues Truncated N-terminal (lacks residues 1–7), retains C-terminal (residues 35–40) ~3,600 (estimated)
Aβ(1-14) 14 residues Short N-terminal fragment; non-amyloidogenic ~1,603
  • Key Insight : Aβ(8-40) lacks the N-terminal epitope (residues 1–7), making it undetectable by antibodies like 6E8, but retains the C-terminal region (residues 35–40), allowing recognition by the A40 antibody .

Aggregation and Solubility

  • Aβ(1-42): Forms toxic oligomers and fibrils rapidly due to C-terminal hydrophobicity .
  • Aβ(1-40) : Less aggregation-prone than Aβ(1-42); soluble in 0.1% NH4OH (~1 mg/ml) .
  • However, the retained C-terminal (residues 35–40) likely preserves partial amyloidogenicity .

Detection and Quantification

  • Aβ(1-40): Measured via immunoaffinity LC-MS (limit of detection: ~10 pg/ml) .
  • Aβ(1-42): Requires specialized assays (e.g., INNO-BIA multiplex) due to low plasma concentrations .
  • Aβ(8-40) : Undetectable by N-terminal-targeting antibodies (e.g., 6E8) but quantifiable via C-terminal-specific methods (e.g., A40 antibody) .

Therapeutic Implications

  • Aβ(1-42) : Primary target for anti-oligomerization therapies (e.g., TRV 101 inhibits fibrillization) .
  • Aβ(8-40) : May exhibit reduced susceptibility to inhibitors like curcumin, which destabilize full-length Aβ fibrils .
  • Gene Targeting : The APP A673T variant reduces Aβ levels by 30%, suggesting similar strategies could mitigate Aβ(8-40) pathology .

Preparation Methods

Peptide Synthesis and Specifications

Beta-Amyloid (8-40) peptides from mouse and rat are typically synthesized chemically to match the native sequence, which differs from the human form by three amino acid residues (Arg5, Tyr10, His13 in humans correspond to Gly5, Phe10, Arg13 in mouse/rat). These peptides are synthesized using solid-phase peptide synthesis methods, ensuring high purity (often >95%) and correct folding for biological activity.

Parameter Details
Peptide sequence Amino acids 1 to 40 of mouse/rat Beta-Amyloid
Molecular mass Approximately 4329 Da (varies slightly)
Purity >95% (HPLC verified)
Storage Lyophilized powder, stored at -20°C
Solubility Soluble in DMSO or aqueous buffers

The peptide is supplied lyophilized and requires reconstitution in sterile water or buffer, often with sonication or vortexing to ensure complete dissolution before experimental use.

Tissue Preparation for Beta-Amyloid Analysis

For in vivo studies, mouse or rat brains are harvested and processed to analyze Beta-Amyloid (8-40) deposition. The preparation involves perfusion, fixation, sectioning, and storage steps optimized for preserving amyloid pathology.

2.1 Perfusion and Fixation

  • Mice or rats are perfused transcardially with ice-cold phosphate-buffered saline (PBS) to clear blood, followed optionally by 4% paraformaldehyde in Sorenson’s phosphate buffer for fixation.
  • If only PBS perfusion is done, brains are immersion-fixed in 4% paraformaldehyde at 4°C for 48–72 hours.
  • Fixed brains are stored in PBS containing 0.03% sodium azide at 4°C until sectioning.

2.2 Sectioning

  • Brains are sectioned horizontally at 30–40 μm thickness using a vibratome.
  • Sections are collected singly to maintain spatial order, often in sterile 48-well plates, sealed with Parafilm™, and stored at 4°C in PBS/0.03% sodium azide.

Immunohistochemical Staining for Beta-Amyloid (8-40)

To visualize Beta-Amyloid deposits, immunohistochemistry (IHC) is performed on brain sections using specific antibodies against Beta-Amyloid peptides.

Protocol Summary

Step Description Duration/Conditions
Formic acid treatment 95% formic acid incubation to enhance antigen retrieval 5 minutes at room temperature
Washing 3 washes with TBS (Tris-buffered saline) 3 × 5 minutes
Quenching Quench endogenous peroxidase activity 10 minutes
Blocking Block nonspecific binding sites 30 minutes
Primary antibody incubation Anti-Beta-Amyloid antibody incubation Overnight at 4°C on orbital shaker
Washing 3 washes with TBS-TX (TBS + Triton X-100) 3 × 5 minutes
Secondary antibody incubation Biotinylated secondary antibody 60 minutes
Avidin-biotin complex Amplification step 60 minutes
Chromogen development DAB (3,3’-diaminobenzidine) staining 5 minutes
Final washing and mounting Washing, slide mounting, drying Overnight drying

This method allows for specific detection of Beta-Amyloid plaques and is widely used in transgenic mouse models of Alzheimer's disease.

Quantitative Assay Preparation: ELISA for Beta-Amyloid (1-40)

For quantification of Beta-Amyloid (8-40) peptides in biological fluids such as serum or plasma, enzyme-linked immunosorbent assays (ELISA) are employed.

4.1 Sample and Reagent Preparation

  • Samples (serum or EDTA plasma) are diluted as necessary with assay buffer.
  • Standards are prepared by serial dilution of a known concentration of synthetic Beta-Amyloid (1-40) peptide to generate a calibration curve (range: 1.56 – 100 pg/mL).
Standard Dilution Tube Concentration (pg/mL) Concentration (pmol/L)
Tube 1 100 22.6
Tube 2 50 11.3
Tube 3 25 5.66
Tube 4 12.5 2.83
Tube 5 6.25 1.41
Tube 6 3.13 0.71
Tube 7 1.56 0.35
Tube 8 0 (Blank) 0

4.2 ELISA Procedure

  • Precoated plates with anti-mouse/rat Beta-Amyloid (38-42) antibodies are used.
  • Samples and standards are incubated overnight at 4°C.
  • After washing, HRP-conjugated secondary antibody is applied for 60 minutes.
  • Color development is performed using TMB substrate, stopped by sulfuric acid.
  • Absorbance is read at 450 nm within 30 minutes post-stop solution addition.

Research Findings and Notes on Preparation

  • The differences in amino acid sequence between mouse/rat and human Beta-Amyloid peptides necessitate species-specific antibodies and assays to avoid cross-reactivity.
  • Tissue fixation and sectioning protocols are critical to preserving amyloid structure and antigenicity for reliable immunohistochemical detection.
  • ELISA kits designed specifically for mouse/rat Beta-Amyloid (1-40) provide sensitive and quantitative measurement crucial for monitoring disease progression or therapeutic efficacy in animal models.
  • Formic acid treatment prior to antibody incubation enhances antigen exposure, improving staining quality.

Summary Table: Preparation Methods Overview

Preparation Step Key Details References
Peptide synthesis Solid-phase synthesis; sequence-specific for mouse/rat
Brain perfusion and fixation PBS perfusion ± 4% paraformaldehyde; immersion fixation
Sectioning 30–40 μm vibratome sections; stored in PBS/azide
Immunohistochemistry Formic acid antigen retrieval; primary antibody overnight incubation at 4°C
ELISA quantification Serial dilution standards; HRP-conjugated antibody; TMB detection

Q & A

Q. What methods are recommended for quantifying Beta-Amyloid (8-40) in rodent brain lysate or cerebrospinal fluid (CSF)?

Methodological Answer:

  • ELISA : Use species-specific kits validated for mouse/rat samples, such as those targeting the 8-40 fragment (e.g., sensitivity ≥2 pg/ml, dynamic range 3.9–250 pg/ml). Include controls for matrix effects (e.g., spiked recovery tests in brain lysate) .
  • Mass Spectrometry (LC-MS/MS) : Employ immunoaffinity purification followed by stable isotope dilution for absolute quantification. This avoids cross-reactivity issues common in immunoassays .
  • Sample Preparation : Centrifuge brain lysates at 12,000×g to remove debris. For CSF, use protease inhibitors to prevent peptide degradation .

Q. How should experimental designs control for variability in Beta-Amyloid (8-40) aggregation states?

Methodological Answer:

  • Aggregation Controls : Pre-treat samples with hexafluoroisopropanol (HFIP) to dissolve fibrils, followed by sonication to ensure monomeric peptide quantification .
  • Temporal Sampling : Collect longitudinal samples (e.g., 0, 6, 12 months) in aging studies to account for age-dependent aggregation changes .
  • Replicates : Use ≥6 biological replicates per group to address inter-individual variability in rodent models .

Advanced Research Questions

Q. How can researchers resolve contradictions in Beta-Amyloid (8-40) data across studies?

Methodological Answer:

  • Aggregation State Analysis : Characterize peptide forms (monomer, oligomer, fibril) via Western blot with conformation-specific antibodies (e.g., A11 for oligomers) or atomic force microscopy .
  • Model-Specific Factors : Compare transgenic mouse strains (e.g., APP/PS1 vs. 5xFAD) to assess how overexpression artifacts influence results .
  • Method Validation : Cross-validate findings using orthogonal techniques (e.g., ELISA + LC-MS/MS) to rule out assay-specific biases .

Q. What pharmacokinetic modeling approaches are suitable for studying Beta-Amyloid (8-40) turnover in vivo?

Methodological Answer:

  • Stable Isotope Labeling Kinetics (SILK) : Administer ¹³C-labeled leucine to rodents, then track Beta-Amyloid (8-40) production/clearance rates via mass spectrometry. Fit data to two-compartment models to estimate synthesis (~1.5%/hr) and clearance rates .
  • Cohort-Specific Parameters : Adjust models for APOEε4 carriers, which show accelerated Beta-Amyloid accumulation, by incorporating genetic covariates .

Q. How do species-specific differences in Beta-Amyloid sequences affect cross-model validation?

Methodological Answer:

  • Structural Comparison : Mouse/rat Beta-Amyloid (8-40) differs from human isoforms at residues 5 (Arg→Gly), 10 (Tyr→Phe), and 13 (His→Arg). Use homology modeling (e.g., SWISS-MODEL) to predict aggregation propensity differences .
  • Functional Assays : Compare toxicity in primary neuron cultures using species-matched vs. human Beta-Amyloid to assess translational relevance .

Data Analysis & Reproducibility

Q. What statistical frameworks are optimal for analyzing Beta-Amyloid (8-40) dose-response relationships?

Methodological Answer:

  • Sigmoidal Curve Fitting : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values for amyloid-lowering drugs. Validate with bootstrapping (≥1,000 iterations) .
  • Handling Outliers : Apply Grubbs’ test to exclude technical outliers in ELISA data while retaining biological variability .

Q. How can researchers ensure reproducibility in Beta-Amyloid (8-40) studies?

Methodological Answer:

  • Pre-registration : Document experimental protocols (e.g., sample size, blinding) on platforms like OSF before data collection .
  • Open Data : Share raw mass spectrometry files (mzML format) and processed ELISA datasets in public repositories (e.g., PRIDE, Zenodo) .

Ethical & Translational Considerations

Q. What ethical guidelines apply to Beta-Amyloid (8-40) research involving transgenic rodents?

Methodological Answer:

  • 3Rs Compliance : Optimize sample sizes via power analysis to minimize animal use. Terminate studies at early humane endpoints (e.g., severe motor deficits) .
  • Data Transparency : Disclose all experimental conditions (e.g., peptide lot-to-lot variability) in supplementary materials to aid replication .

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